REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:9]=[N:10][NH:11][CH:12]=1.CN(C=O)C.I[CH:19]([CH3:21])[CH3:20]>CCOC(C)=O>[Br:7][C:8]1[CH:9]=[N:10][N:11]([CH:19]([CH3:21])[CH3:20])[CH:12]=1 |f:0.1.2|
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Name
|
|
Quantity
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3.76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NNC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.27 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the vessel sealed
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated at 80 C for 16 h
|
Duration
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16 h
|
Type
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EXTRACTION
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Details
|
extracted with water, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The mixture was purified via flash chromatography
|
Type
|
CUSTOM
|
Details
|
The desired compound (as determined by TLC, I2 stain) was collected as a colorless liquid
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NN(C1)C(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |